Diethyl 4-ethoxyphenylmalonate

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl 4-ethoxyphenylmalonate can be synthesized through the alkylation of diethyl malonate with 4-ethoxybenzyl chloride in the presence of a base such as sodium ethoxide. The reaction typically occurs in an anhydrous solvent like ethanol at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale alkylation reactions under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Diethyl 4-ethoxyphenylmalonate undergoes various chemical reactions, including:

Alkylation: The compound can be alkylated at the α-position using alkyl halides in the presence of a base.

Hydrolysis: It can be hydrolyzed to produce 4-ethoxyphenylmalonic acid.

Decarboxylation: Upon heating, it can undergo decarboxylation to yield 4-ethoxyphenylacetic acid.

Common Reagents and Conditions:

Alkylation: Sodium ethoxide in ethanol, alkyl halides.

Hydrolysis: Aqueous hydrochloric acid.

Decarboxylation: Heating under reflux.

Major Products:

Alkylation: α-alkylated this compound.

Hydrolysis: 4-ethoxyphenylmalonic acid.

Decarboxylation: 4-ethoxyphenylacetic acid.

Scientific Research Applications

Diethyl 4-ethoxyphenylmalonate is used in various scientific research applications, including:

Organic Synthesis: It serves as a building block for synthesizing heterocyclic compounds.

Proteomics Research: Utilized as a biochemical reagent in proteomics studies.

Material Science: Employed in the development of malonate-functional polyesters for coatings.

Mechanism of Action

The mechanism of action of diethyl 4-ethoxyphenylmalonate involves its role as an intermediate in organic synthesis. It participates in nucleophilic substitution reactions, where the malonate moiety acts as a nucleophile attacking electrophilic centers . The compound’s reactivity is primarily due to the presence of the malonate group, which stabilizes the transition state during reactions .

Comparison with Similar Compounds

Diethyl malonate: A simpler analog used in similar synthetic applications.

Diethyl ethoxymethylenemalonate: Another related compound extensively studied for constructing heterocyclic compounds.

Biological Activity

Diethyl 4-ethoxyphenylmalonate (DEPM) is a compound of interest in pharmacological research due to its diverse biological activities. This article presents a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

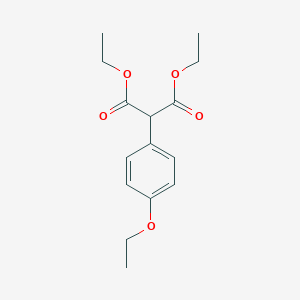

This compound has the following chemical structure:

- Molecular Formula : C13H16O4

- Molecular Weight : 236.27 g/mol

- CAS Number : 102-76-1

The compound is soluble in organic solvents such as chloroform, ethyl acetate, and methanol, making it suitable for various biological assays .

Antioxidant Activity

Research indicates that DEPM exhibits significant antioxidant properties. In vitro studies have shown that DEPM can scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases. For instance, a study demonstrated that DEPM reduced oxidative stress markers in cultured cells exposed to hydrogen peroxide .

Anti-inflammatory Effects

DEPM has been investigated for its anti-inflammatory properties. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. This suggests a potential role for DEPM in managing inflammatory conditions .

Anticancer Potential

Several studies have focused on the anticancer activity of DEPM. It has been shown to induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism involves the activation of caspases and the downregulation of anti-apoptotic proteins like Bcl-2 .

The biological activities of DEPM can be attributed to several mechanisms:

- Free Radical Scavenging : DEPM's structure allows it to donate electrons to free radicals, neutralizing them and preventing cellular damage.

- Cytokine Modulation : By inhibiting signaling pathways involved in inflammation, DEPM reduces cytokine production.

- Apoptotic Pathways : DEPM activates intrinsic apoptotic pathways through mitochondrial depolarization and caspase activation.

Data Table: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Antioxidant | Free radical scavenging | |

| Anti-inflammatory | Cytokine inhibition | |

| Anticancer | Induction of apoptosis |

Case Studies

-

Case Study on Antioxidant Activity :

A study involving human fibroblast cells treated with DEPM showed a significant decrease in reactive oxygen species (ROS) levels compared to control groups. This suggests that DEPM may have therapeutic potential in age-related degenerative diseases where oxidative stress is a contributing factor. -

Clinical Implications in Cancer Therapy :

In preclinical trials, DEPM was administered to mice with induced tumors. Results indicated a marked reduction in tumor size and weight, alongside an increase in apoptotic cell death within the tumors. These findings support further investigation into DEPM as an adjunct therapy in cancer treatment.

Properties

IUPAC Name |

diethyl 2-(4-ethoxyphenyl)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O5/c1-4-18-12-9-7-11(8-10-12)13(14(16)19-5-2)15(17)20-6-3/h7-10,13H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQSBAEXJSFLVHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(C(=O)OCC)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10574121 | |

| Record name | Diethyl (4-ethoxyphenyl)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10574121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23197-69-5 | |

| Record name | Diethyl (4-ethoxyphenyl)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10574121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.